Acyclovir

Description

Properties

CAS No. |

141294-79-3 |

|---|---|

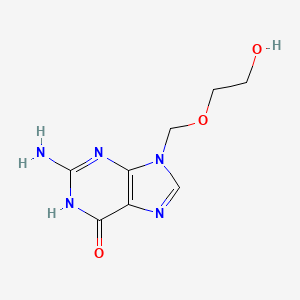

Molecular Formula |

C8H11N5O3 |

Molecular Weight |

227.21 g/mol |

IUPAC Name |

2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |

InChI Key |

MKUXAQIIEYXACX-CNRUNOGKSA-N |

SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

Isomeric SMILES |

[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

Synonyms |

ACYCLOVIR-SIDE CHAIN-2-3H |

Origin of Product |

United States |

Preparation Methods

Silylation-Alkylation Method: Trialkylsilyl Protection of Guanine

The silylation-alkylation method, described in EP0709385A1 , involves protecting guanine with trialkylsilyl groups to facilitate selective N-9 alkylation. Key steps include:

-

Protection : Guanine is treated with trimethylsilyl chloride (TMSCl) to form tris(trimethylsilyl)guanine, which enhances solubility in nonpolar solvents.

-

Alkylation : The protected guanine reacts with 1,3-dioxolane in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate) to yield N-9 substituted guanine.

-

Deprotection : Hydrolysis removes silyl groups, yielding acyclovir alongside minor N-7 isomer byproducts .

Advantages :

-

High regioselectivity for N-9 substitution (>90% yield).

-

Avoids toxic mercury-based catalysts used in older methods .

Limitations :

-

Requires rigorous purification to separate N-7 isomers (up to 5% byproduct).

-

Generates bis[9-(2-hydroxyethoxymethyl)guanine]methane as a side product, detectable via HPLC .

Guanosine-Based Synthesis: Acylation and Condensation

The method disclosed in CN103664944A employs guanosine as a starting material, offering a cost-effective and environmentally friendly route:

-

Acylation : Guanosine reacts with acetic anhydride and boric acid (1:0.001–0.01 wt ratio) at 110–120°C to form diacetyl guanine.

-

Condensation : Diacetyl guanine undergoes alkylation with 2-oxa-1,4-butanediol diethyl ester in toluene, catalyzed by anhydrous ZnCl₂ or p-toluenesulfonic acid.

-

Hydrolysis : Ammonolysis of diacetyl this compound (DA-ACV) removes acetyl groups, yielding this compound with >99.3% purity .

Advantages :

-

Utilizes abundant guanosine, reducing reliance on expensive guanine.

Limitations :

-

Multi-step process increases production time.

-

Requires careful control of reaction conditions to minimize 7-DACV byproduct formation .

Diacetyl-Acyclovir (DA-ACV) Route: Purification via Potassium Salt

WO1997024357A1 outlines a purification-focused synthesis leveraging DA-ACV intermediates:

-

Alkylation : Diacetylguanine (DAG) reacts with 2-oxa-1,4-butanediol diacetate (OBDDA) in toluene with p-toluenesulfonic acid.

-

Aminolysis : DA-ACV is treated with aqueous methylamine to deacetylate the compound.

-

Salt Formation : Conversion to this compound potassium salt via KOH treatment, followed by acidification to isolate pure this compound .

Advantages :

-

Potassium salt intermediate simplifies purification, removing guanine impurities.

Limitations :

-

Aminolysis requires large solvent volumes, increasing costs.

-

Residual methylamine must be thoroughly removed to meet pharmacopeial standards .

Comparative Analysis of Synthetic Methods

| Parameter | Silylation-Alkylation | Guanosine Route | DA-ACV Route | Cocrystallization |

|---|---|---|---|---|

| Starting Material Cost | High (guanine) | Low (guanosine) | Moderate (DAG) | High (ACV + 26DHBA) |

| Yield (%) | 85–90 | 75–80 | 60–70 | 90–95 (purity) |

| Byproducts | N-7 isomer, bis-compound | 7-DACV | Guanine | None |

| Environmental Impact | Moderate | Low | High (solvents) | Low |

| Industrial Scalability | High | High | Moderate | Experimental |

Chemical Reactions Analysis

Types of Reactions: Acyclovir undergoes various chemical reactions, including:

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 8-hydroxy-acyclovir.

Reduction: Reduced forms of this compound.

Substitution: Various this compound derivatives with modified pharmacological properties.

Scientific Research Applications

Acyclovir has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.

Biology: Employed in research on viral replication and the development of antiviral therapies.

Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.

Mechanism of Action

Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiviral Efficacy and Selectivity

- Key Findings :

Pharmacokinetic and Solubility Profiles

- Key Findings: Cyclodextrin complexes enhance solubility of hydrophobic this compound derivatives, particularly those with aromatic substituents . Valthis compound’s superior bioavailability mirrors intravenous this compound efficacy, enabling oral dosing for severe infections .

Topical Formulations

Q & A

Q. What analytical methods are recommended for quantifying acyclovir in pharmaceutical formulations and bulk substances?

this compound quantification typically employs potentiometric titration for bulk drug analysis, while UV spectrophotometry (e.g., at 254 nm) is used for formulations like creams, tablets, and intravenous infusions. High-performance liquid chromatography (HPLC) with UV detection is preferred for specificity, especially in complex matrices. Method validation should include precision, accuracy, and linearity testing across expected concentration ranges .

Q. How can researchers model the pharmacokinetics of this compound delivery systems, such as niosomal formulations?

Zero-order release kinetics (Q = kt) are often applied to analyze sustained-release mechanisms, as demonstrated in rabbit models for niosomal this compound. Key parameters include encapsulation efficiency, in vitro release profiles, and bioavailability comparisons against standard formulations. In vivo studies should monitor plasma concentration-time curves and renal clearance rates to assess bioavailability improvements .

Q. What are the standard protocols for assessing this compound's antiviral efficacy in preclinical studies?

Standard in vitro assays include plaque reduction neutralization tests (PRNT) for herpes simplex virus (HSV) and cytomegalovirus (CMV). In vivo models (e.g., murine HSV encephalitis) require dose-ranging studies to establish ED50 values. Cell culture-based resistance assays (e.g., thymidine kinase-deficient HSV strains) are critical for evaluating drug resistance mechanisms .

Advanced Research Questions

Q. How does this compound modulate HLA-B*57:01 peptide-binding specificity, and what implications does this have for immune-mediated drug reactions?

this compound binds to the peptide-binding groove of HLA-B57:01, preferentially stabilizing peptides with C-terminal isoleucine or valine residues. Unlike abacavir (which increases peptide affinity by up to 1,000-fold), this compound induces only a 2–5-fold increase. Functional assays (e.g., T-cell activation in HLA-B57:01-transfected cell lines) confirm this modest effect is insufficient to trigger hypersensitivity, explaining its lack of association with severe IM-ADRs .

Q. Why do clinical trials show contradictory results on this compound's efficacy in reducing HIV progression among HSV-2 co-infected patients?

While in vitro studies suggested synergistic effects with zidovudine (AZT), clinical trials like HPTN 039 found no HIV risk reduction. Subgroup analyses reveal confounding factors:

- This compound reduces HSV-2 ulceration (37% decrease in genital ulcers), but HIV suppression requires higher drug concentrations than achievable in vivo.

- Survival benefits in some cohorts (e.g., the Wellcome-UK trial) were driven by baseline viral load (>50,000 copies/mL), suggesting patient stratification is critical. Meta-analyses recommend combining virologic and immunologic endpoints to resolve discrepancies .

Q. What experimental approaches are used to mitigate this compound-induced nephrotoxicity and neurotoxicity in vulnerable populations?

Nephrotoxicity: Preclinical models (e.g., renal tubular cell cultures) demonstrate that intratubular crystallization drives acute kidney injury (AKI). Mitigation strategies include:

- Hydration protocols (≥1 L/day IV fluids).

- Slow IV infusion (≥1 hour) to prevent peak plasma concentration spikes. Neurotoxicity: Plasma and cerebrospinal fluid (CSF) monitoring of the metabolite 9-carboxymethoxymethylguanine (CMMG) is critical. Hemodialysis reduces CMMG levels by 60% within 6 hours, resolving neurotoxic symptoms .

Q. How can pediatric dosing regimens for this compound be optimized using pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Studies in neonates and infants use population PK modeling to account for developmental changes in renal clearance. Key findings:

- Premature infants require dose adjustments (20 mg/kg IV every 12 hours) due to immature glomerular filtration.

- Therapeutic drug monitoring (TDM) targeting trough concentrations >3 μg/mL prevents HSV recurrence without toxicity. Retrospective cohort analyses support label updates for age-stratified dosing .

Q. What meta-analytical frameworks are used to evaluate this compound's efficacy in CMV prophylaxis post-transplant?

Random-effects meta-analyses (e.g., Mantel-Haenszel odds ratios) compare high-dose valthis compound (8 g/day) against oral this compound (3.2 g/day). Subgroup analyses by transplant type (renal vs. liver) reveal consistent CMV disease reduction (RR = 0.45, 95% CI: 0.3–0.7). However, valthis compound’s superior bioavailability (54% vs. 15–30% for this compound) explains its enhanced efficacy, necessitating direct comparator trials .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies between in vitro synergy and clinical inefficacy of this compound-AZT combinations?

- Pharmacokinetic modeling : Compare achievable plasma concentrations (this compound: 10–20 μM; AZT: 1–5 μM) against in vitro synergistic thresholds (>50 μM).

- Resistance profiling : Test HSV-2 isolates for thymidine kinase mutations that confer cross-resistance.

- Endpoint harmonization : Use composite endpoints (e.g., viral load + CD4 count) to capture subtle clinical effects .

Q. What statistical methods resolve heterogeneity in this compound trial outcomes for CMV prevention?

Breslow-Day tests assess homogeneity across studies. If heterogeneity is detected (e.g., due to differing this compound doses), stratified analyses by dose (≤1 g/day vs. ≥3.2 g/day) and transplant type (renal vs. liver) isolate treatment effects. Sensitivity analyses excluding this compound controls (e.g., placebo vs. ganciclovir) reduce confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.